molecular formula C14H22ClN B6248188 1-(2-phenylethyl)cyclohexan-1-amine hydrochloride CAS No. 50765-07-6

1-(2-phenylethyl)cyclohexan-1-amine hydrochloride

Cat. No.: B6248188
CAS No.: 50765-07-6
M. Wt: 239.78 g/mol
InChI Key: UHYDJPCAVKOLKW-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)cyclohexan-1-amine hydrochloride is a chemical compound for research and development purposes. The structural motif of an amine-substituted cyclohexane ring linked to a phenyl group is of significant interest in medicinal chemistry . Such structures are frequently investigated as potential bioisosteres or key scaffolds in the design of novel pharmacologically active molecules . Research into similar compounds is a active area of focus in the development of new molecular entities, particularly within the field of synthetic opioids, which constitute a large proportion of novel psychoactive substances . This product is intended for use by qualified laboratory and research professionals only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

50765-07-6

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

1-(2-phenylethyl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C14H21N.ClH/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13;/h1,3-4,7-8H,2,5-6,9-12,15H2;1H

InChI Key

UHYDJPCAVKOLKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC2=CC=CC=C2)N.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 2 Phenylethyl Cyclohexan 1 Amine Hydrochloride

Overview of Precursor Synthesis and Intermediate Compound Derivation

The synthesis of 1-(2-phenylethyl)cyclohexan-1-amine hydrochloride relies on the availability of key precursors, primarily cyclohexanone (B45756) and 2-phenylethylamine. Cyclohexanone is a high-volume industrial chemical, typically produced via the oxidation of cyclohexane (B81311) or the hydrogenation of phenol. rsc.org For laboratory-scale synthesis, precursors to functionalized cyclohexanones, such as α-bromocyclohexanone, can be prepared from cyclohexanone itself. nih.gov

The core structure is typically assembled through the formation of a carbon-nitrogen bond at the C1 position of the cyclohexane ring. This can be achieved through several strategic intermediate compounds. One common intermediate is the imine (or the corresponding enamine) formed from the condensation of cyclohexanone and 2-phenylethylamine. This intermediate is then reduced in a subsequent step.

Alternatively, the amine group can be introduced first, followed by the attachment of the 2-phenylethyl group. In this approach, an intermediate such as cyclohexanone oxime is synthesized by reacting cyclohexanone with hydroxylamine. mdpi.comencyclopedia.pub This oxime can then be reduced to 1-aminocyclohexane. Another pathway involves the catalytic hydrogenation of nitrocyclohexane (B1678964) to produce cyclohexanone oxime. rsc.orgbohrium.com Subsequent alkylation of 1-aminocyclohexane with a suitable 2-phenylethyl electrophile would yield the target structure.

Catalytic Hydrogenation Approaches in the Synthesis of the Amine Moiety

Catalytic hydrogenation is a fundamental method for the reduction of functional groups to form amines. In the context of synthesizing 1-(2-phenylethyl)cyclohexan-1-amine, this approach is primarily applied to the reduction of an oxime or imine intermediate. The hydrogenation of cyclohexanone oxime to yield cyclohexylamine (B46788) is a well-established transformation that serves as a model for this process. mdpi.com

This reaction is typically performed using heterogeneous catalysts under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired primary amine, minimizing the formation of secondary amine byproducts. mdpi.comencyclopedia.pub Noble metal catalysts such as Platinum (Pt) and Palladium (Pd), as well as non-noble metal catalysts like Raney Nickel (Raney Ni), are actively used. mdpi.com For instance, studies on the hydrogenation of 2-indanone (B58226) oxime show that Raney Ni can achieve a 91% yield of the corresponding amine under basic conditions, whereas Pd/C can rapidly lead to amine formation, likely proceeding through the reduction of the N-O bond first. mdpi.com

Table 1: Comparison of Catalysts in Oxime Hydrogenation

Catalyst Typical Conditions Advantages Potential Issues
Raney Ni 80 °C, 20 atm H₂ High activity, cost-effective Often requires basic conditions for high selectivity
Pd/C Room Temp, H₂ atmosphere Rapid amine formation Can sometimes be less selective

| Pt/C, PtO₂ | Room Temp, 3 atm H₂ | Active and selective under mild conditions | Higher cost than non-noble metals |

This table presents generalized data for oxime hydrogenation reactions applicable to the synthesis of the amine moiety.

Reductive Amination Strategies for Cyclohexane Ring Functionalization

Reductive amination is a highly efficient and direct method for forming the C-N bond and functionalizing the cyclohexane ring in a single conceptual step. This strategy involves the reaction of a ketone (cyclohexanone) with an amine (2-phenylethylamine) in the presence of a reducing agent. The reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then immediately reduced to the final amine product.

Recent advancements have highlighted the use of biocatalysts, specifically imine reductases (IREDs), for this transformation. nih.gov Characterization studies of IREDs have shown their potential for the reductive amination of cyclohexanone with various amines, including phenethylamine (B48288). nih.govresearchgate.net These enzymatic methods offer high selectivity and operate under mild reaction conditions. For example, screening of IRED libraries has identified enzymes capable of converting cyclohexanone and phenethylamine to the corresponding N-substituted cyclohexylamine with conversions up to 88%. researchgate.net

Conventional chemical reducing agents are also widely employed. These include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reductant is critical to ensure that the ketone is not prematurely reduced before imine formation.

Table 2: Reductive Amination Approaches for Cyclohexanone

Method Reducing Agent/Catalyst Amine Partner Key Findings Reference
Biocatalytic Imine Reductases (IREDs) Phenethylamine Up to 88% conversion observed with certain enzymes. researchgate.net
Biocatalytic Imine Reductases (IREDs) Aniline SkIRED enzyme showed 92% conversion. nih.gov

This table summarizes findings from reductive amination studies on cyclohexanone with various amines, illustrating strategies applicable to 2-phenylethylamine.

Alkylating Agents and Their Role in N-Substituted Product Formation

The target compound, 1-(2-phenylethyl)cyclohexan-1-amine, is a primary amine, making its nitrogen atom nucleophilic and susceptible to further alkylation. The reaction of this primary amine with alkylating agents is a key chemical transformation for producing N-substituted secondary and tertiary amine derivatives. Amine alkylation is a type of nucleophilic aliphatic substitution where the amine attacks an alkyl halide or another electrophile. wikipedia.org

The reaction of 1-(2-phenylethyl)cyclohexan-1-amine with one equivalent of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), would yield the corresponding N-alkyl secondary amine. However, a common challenge in the alkylation of primary amines is overalkylation, where the resulting secondary amine, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the alkylating agent to form a tertiary amine. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation selectively.

Alternatively, the "borrowing hydrogen" or "hydrogen autotransfer" strategy allows for the N-alkylation of amines with alcohols, which are more environmentally benign alkylating agents than alkyl halides. nih.gov This method, typically catalyzed by ruthenium or iridium complexes, proceeds by the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction by the catalyst hydride to yield the N-alkylated product and water as the only byproduct. nih.gov

Table 3: Examples of N-Alkylation Reactions

Amine Type Alkylating Agent Product Type Strategy
Primary Amine Alkyl Halide (R-X) Secondary/Tertiary Amine Direct Nucleophilic Substitution
Primary Amine Alcohol (R-CH₂OH) Secondary Amine Borrowing Hydrogen (Catalytic)
Secondary Amine Alkyl Halide (R-X) Tertiary Amine Direct Nucleophilic Substitution

This table outlines general N-alkylation strategies applicable to the primary amine of the target compound.

Stereoselective Synthesis Techniques for Enantiomeric Purity Control

While 1-(2-phenylethyl)cyclohexan-1-amine is achiral, substitution on either the cyclohexane or phenylethyl moiety can create stereogenic centers. The development of synthetic methods to control the stereochemistry at these centers is crucial for accessing enantiomerically pure derivatives. Cyclohexylamine derivatives are prevalent in many pharmaceutical and biologically active molecules, making their stereoselective synthesis a significant area of research. rsc.orgnih.govnih.govrsc.org

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a powerful tool in asymmetric synthesis. wikipedia.org

In a potential synthesis of a chiral derivative of 1-(2-phenylethyl)cyclohexan-1-amine, a chiral auxiliary, such as one derived from pseudoephedrine or an Evans oxazolidinone, could be attached to a cyclohexanone precursor. harvard.edunih.gov For example, the auxiliary could be used to form a chiral enolate or imine. Subsequent reaction, such as alkylation or a Michael addition, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The final steps would involve the introduction of the remaining functionalities and the cleavage of the auxiliary to reveal the chiral amine product.

Asymmetric Catalysis in Stereoselective Preparations

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Key strategies applicable to synthesizing chiral cyclohexylamines include asymmetric hydrogenation and asymmetric reductive amination.

Chiral primary amine-based organocatalysts have emerged as powerful tools in a wide range of enantioselective transformations. rsc.org In the context of reductive amination, a prochiral enamine or imine intermediate can be hydrogenated using a chiral transition metal catalyst, such as one based on Iridium or Rhodium with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives). rsc.orgnih.gov This approach can directly generate chiral tertiary amines from secondary amines and ketones with high enantioselectivity. rsc.org

Furthermore, biocatalysis with chiral-selective IREDs offers a green and highly effective route. Asymmetric aza-Michael additions, catalyzed by chiral phase-transfer catalysts, can also be employed to construct chiral 1,3-aminoalcohol precursors on a cyclohexane ring, which can be further elaborated. nih.gov

Table 4: Asymmetric Catalysis for Chiral Amine Synthesis

Reaction Type Catalyst System Substrate Type Typical Outcome
Asymmetric Reductive Amination Iridium-Phosphoramidite Complex Ketone + Secondary Amine Tertiary chiral amines in high yield and ee (e.g., 94% yield, 93% ee). rsc.org
Asymmetric Hydrophosphonylation Chiral Binaphthol Phosphate Aldimine α-Aminophosphonates with moderate to good ee (up to 61.9% ee). mdpi.com
Asymmetric [4+2] Cycloaddition Photoredox + Chiral Phosphoric Acid Benzocyclobutylamine + Vinylketone Functionalized cyclohexylamines with excellent diastereoselectivity and moderate to good enantioselectivity. rsc.orgnih.gov

This table illustrates various asymmetric catalytic methods that can be adapted for the stereocontrolled synthesis of chiral cyclohexylamine derivatives.

Chemical Reactivity and Derivatization Pathways

The primary amine group on the cyclohexane ring is the most reactive site for many chemical transformations, including oxidation, reduction, and nucleophilic substitution. The stability of the cyclohexane ring and the phenyl group generally requires more forceful conditions for transformation.

Primary amines, such as the one present in 1-(2-phenylethyl)cyclohexan-1-amine, can undergo oxidation to form a variety of products depending on the oxidizing agent and reaction conditions. Common products include imines, oximes, nitro compounds, and, with cleavage of the C-N bond, ketones.

Controlled oxidation can lead to the corresponding imine, which can be transient and may be further hydrolyzed to a ketone. Stronger oxidizing agents can convert the primary amine to a nitro group.

Oxidizing AgentPotential Product(s)
Mild Oxidants (e.g., MnO₂)1-(2-phenylethyl)cyclohexan-1-imine
Peroxy acids (e.g., m-CPBA)1-Nitro-1-(2-phenylethyl)cyclohexane, 1-(2-phenylethyl)cyclohexan-1-one oxime
Strong Oxidants (e.g., KMnO₄)1-(2-phenylethyl)cyclohexan-1-one

The data in this table is illustrative of general oxidation reactions of primary amines and may not represent experimentally verified outcomes for this compound.

The primary amine in 1-(2-phenylethyl)cyclohexan-1-amine is already in a reduced state. However, the aromatic phenyl ring can be susceptible to reduction under specific conditions. Catalytic hydrogenation is a common method for the reduction of aromatic rings.

Hydrogenation of the phenyl group would yield a cyclohexylethyl substituent. This transformation requires a catalyst, such as rhodium on carbon or platinum oxide, and is typically carried out under pressure.

Reagents and ConditionsPotential Product
H₂, Rh/C, high pressure1-(2-cyclohexylethyl)cyclohexan-1-amine
H₂, PtO₂, high pressure1-(2-cyclohexylethyl)cyclohexan-1-amine

The data in this table is illustrative of general reduction reactions of phenyl groups and may not represent experimentally verified outcomes for this compound.

The primary amine of 1-(2-phenylethyl)cyclohexan-1-amine is a potent nucleophile and can readily participate in nucleophilic substitution reactions. These reactions are fundamental for the derivatization of the parent compound. Common electrophiles that react with the amine include alkyl halides, acyl chlorides, and anhydrides.

Alkylation of the primary amine can proceed to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. Acylation with acyl chlorides or anhydrides yields the corresponding amides. These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid in the starting material and the acid generated during the reaction.

ElectrophileReaction TypeProduct Class
Alkyl Halide (R-X)AlkylationSecondary/Tertiary Amine
Acyl Chloride (RCOCl)AcylationAmide
Anhydride ((RCO)₂O)AcylationAmide
Sulfonyl Chloride (RSO₂Cl)SulfonylationSulfonamide

This table illustrates general nucleophilic substitution reactions of primary amines.

The synthesis of analogues of 1-(2-phenylethyl)cyclohexan-1-amine is crucial for probing structure-activity relationships (SAR) in medicinal chemistry and pharmacology. researchgate.netnih.gov Modifications can be made to the three main structural components: the cyclohexyl ring, the phenylethyl side chain, and the primary amine.

Modifications of the Cyclohexyl Ring:

Introduction of substituents (e.g., alkyl, hydroxyl, keto groups) on the cyclohexane ring can explore the steric and electronic requirements of a biological target.

Ring expansion or contraction to cyclopentyl or cycloheptyl derivatives can probe the influence of ring size.

Modifications of the Phenylethyl Side Chain:

Substitution on the phenyl ring (e.g., with halogens, alkyl, alkoxy, or nitro groups) can alter the electronic properties and lipophilicity of the molecule. mdpi.com

Altering the length of the alkyl chain connecting the phenyl and cyclohexyl rings can investigate the optimal distance between these two groups for biological activity.

Modifications of the Amine Group:

N-alkylation or N-acylation can change the basicity and steric bulk around the nitrogen atom.

Conversion to secondary or tertiary amines can have a significant impact on receptor binding and metabolic stability. mdpi.com

A general synthetic strategy for creating analogues often involves the reductive amination of a corresponding ketone, 1-phenyl-2-(cyclohexan-1-one)ethane, with ammonia (B1221849) or a primary amine. This approach allows for the introduction of various substituents on the amine.

Starting MaterialReagent(s)Analogue Type
1-(2-phenylethyl)cyclohexan-1-amineAlkyl Halide, BaseN-Alkyl Analogue
1-(2-phenylethyl)cyclohexan-1-amineAcyl Chloride, BaseN-Acyl Analogue
Substituted PhenylacetaldehydeCyclohexylmagnesium bromide, then oxidation and aminationPhenyl-substituted Analogue

This table provides examples of synthetic strategies for generating analogues for SAR studies.

Molecular Structure and Conformational Analysis of 1 2 Phenylethyl Cyclohexan 1 Amine Hydrochloride

Elucidation of Relative and Absolute Stereochemistry

The structure of 1-(2-phenylethyl)cyclohexan-1-amine features a chiral center at the C1 position of the cyclohexane (B81311) ring, where the amino group and the phenylethyl group are attached. The presence of this stereocenter gives rise to the possibility of two enantiomers: (R)-1-(2-phenylethyl)cyclohexan-1-amine and (S)-1-(2-phenylethyl)cyclohexan-1-amine. These enantiomers are non-superimposable mirror images of each other and would be expected to rotate plane-polarized light in equal but opposite directions.

The absolute stereochemistry (R or S configuration) would need to be determined experimentally, for instance, through X-ray crystallography of a single crystal or by using chiral chromatography or spectroscopy. The relative stereochemistry, in this case, is not complex as there is only one stereocenter in the cyclohexylamine (B46788) portion of the molecule. However, if the cyclohexane ring were to be further substituted, diastereomers with different relative arrangements of substituents would be possible.

Stereochemical Feature Description
Chiral Center C1 of the cyclohexane ring
Possible Enantiomers (R)-1-(2-phenylethyl)cyclohexan-1-amine
(S)-1-(2-phenylethyl)cyclohexan-1-amine
Diastereomers Not applicable (with an unsubstituted cyclohexane ring)

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring is well-known to adopt a chair conformation as its most stable arrangement, as this minimizes both angle strain and torsional strain. In 1-(2-phenylethyl)cyclohexan-1-amine hydrochloride, the bulky 1-(2-phenylethyl)amino group is a significant substituent on the cyclohexane ring.

Due to steric hindrance, large substituents on a cyclohexane ring preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. In the axial position, the substituent would experience steric clash with the axial hydrogens on C3 and C5 of the ring. Therefore, the thermodynamically most stable conformation of this compound is predicted to be the chair form where the 1-(2-phenylethyl)amino group is in the equatorial position.

The ring can undergo a process called ring-flipping, where the chair conformation inverts, and all axial bonds become equatorial and vice versa. However, the conformation with the bulky substituent in the axial position would be significantly higher in energy and thus would represent a minor population at equilibrium.

Conformational Feature Predicted Preference Reason
Cyclohexane Conformation ChairMinimizes angle and torsional strain
Substituent Position EquatorialMinimizes 1,3-diaxial steric strain

Influence of Phenylethyl Substituent on Molecular Geometry

The phenylethyl substituent itself has conformational flexibility due to the rotation around the C-C single bonds. The geometry of this side chain will be influenced by steric interactions with the cyclohexane ring. It is expected that the ethyl chain will adopt a staggered conformation to minimize torsional strain.

Intermolecular Interactions in Crystalline States

As 1-(2-phenylethyl)cyclohexan-1-amine is a hydrochloride salt, its crystalline form will be an ionic lattice. The primary intermolecular forces governing the crystal packing will be the strong electrostatic interactions between the protonated ammonium (B1175870) group (R-NH3+) and the chloride anion (Cl-).

Extensive hydrogen bonding is expected to be a dominant feature in the crystal structure. The ammonium group has three acidic protons that can act as hydrogen bond donors, while the chloride ion is an effective hydrogen bond acceptor. This would likely result in a network of N-H···Cl hydrogen bonds, which are a common and stabilizing motif in the crystal structures of amine hydrochlorides.

Interaction Type Description
Primary Interaction Ionic bonding between R-NH3+ and Cl-
Hydrogen Bonding N-H···Cl interactions
Pi-Pi Stacking Interactions between phenyl rings of adjacent molecules
Van der Waals Forces Dispersion forces between aliphatic parts of the molecule

Neuropharmacological Activity and Mechanistic Investigations in Preclinical Models

Interactions with Central Nervous System Neurotransmitter Systems

The activity of arylcyclohexylamines is complex, involving direct and indirect modulation of multiple neurotransmitter systems.

Arylcyclohexylamines are well-documented modulators of the dopaminergic system, particularly the mesolimbic pathway, which is critically involved in reward, motivation, and motor control. Based on analog data, 1-(2-phenylethyl)cyclohexan-1-amine hydrochloride is expected to indirectly increase dopaminergic neurotransmission. The primary mechanism for this is believed to be the blockade of NMDA receptors on GABAergic interneurons in areas like the ventral tegmental area (VTA). This disinhibition of GABAergic control leads to an increase in the firing rate of dopamine (B1211576) neurons that project to the nucleus accumbens and prefrontal cortex.

Furthermore, some compounds in this class have been shown to act as dopamine reuptake inhibitors, directly blocking the dopamine transporter (DAT) and thereby increasing the synaptic concentration of dopamine. This dual action—NMDA receptor antagonism and potential dopamine reuptake inhibition—likely contributes to the characteristic psychomotor stimulant effects observed with related compounds in preclinical models.

The influence of arylcyclohexylamines on noradrenergic systems is generally less pronounced than their effects on dopamine but is nonetheless significant. Some analogs have been shown to inhibit the reuptake of norepinephrine (B1679862) by blocking the norepinephrine transporter (NET). This action would lead to increased levels of norepinephrine in the synaptic cleft, potentially contributing to sympathomimetic effects such as increased arousal, vigilance, and cardiovascular activity. The specific affinity of this compound for NET would determine the extent of its influence on the noradrenergic system.

Interactions with the serotonergic system are also a known feature of some arylcyclohexylamines, although this is often weaker than their affinity for NMDA receptors and dopamine transporters. Certain analogs can inhibit the serotonin (B10506) transporter (SERT), leading to increased synaptic serotonin. This could potentially modulate mood and behavior. However, the affinity for SERT is highly variable across different analogs, and without specific data, the serotonergic activity of this compound remains speculative.

Receptor Binding Profiles and Ligand-Receptor Interactions

The defining characteristic of the arylcyclohexylamine class is its interaction with specific receptor sites in the CNS.

The principal mechanism of action for arylcyclohexylamines is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate. nih.gov These compounds bind to a specific site located within the NMDA receptor's ion channel, often referred to as the "PCP site." nih.gov This binding physically blocks the flow of ions, such as calcium, through the channel, thereby preventing neuronal depolarization. nih.gov

This channel-blocking action is typically voltage-dependent, meaning the compound has a higher affinity for the receptor when the channel is open. Given its core structure, this compound is predicted to function as a potent NMDA receptor antagonist with a similar mechanism of action. The specific binding affinity and kinetics would depend on how the phenylethyl substituent interacts with the binding pocket.

Many arylcyclohexylamines exhibit significant affinity for sigma (σ) receptors, which are unique intracellular chaperone proteins involved in cellular stress responses and the modulation of other neurotransmitter systems. There are two main subtypes, σ1 and σ2. Phencyclidine and related compounds often bind to σ1 receptors with moderate to high affinity. This interaction is thought to contribute to the complex pharmacological effects of these substances.

It is plausible that this compound would also possess affinity for sigma receptors. The degree of affinity and its selectivity for σ1 versus σ2 receptors would require experimental determination through radioligand binding assays.

Data Tables

No specific binding affinity data (e.g., Ki or IC50 values) for this compound at dopaminergic, noradrenergic, serotonergic, NMDA, or sigma receptor sites are available in the reviewed scientific literature. The generation of such a table would require direct experimental investigation.

Opioid Receptor Binding

There is no specific data available in the scientific literature regarding the opioid receptor binding affinity of this compound. However, studies on structurally related compounds, such as certain fentanyl derivatives and 5-phenylmorphans that also contain a phenylethyl group and a cyclic amine structure, have been conducted. For instance, research on fentanyl analogs indicates that the N-phenethyl moiety can be a crucial factor for high affinity at the μ-opioid receptor. nih.gov Similarly, studies on some 5-phenylmorphans with an N-phenethyl substituent have shown high affinity for the μ-opioid receptor. researchgate.net It is critical to emphasize that these findings pertain to different molecules and cannot be extrapolated to predict the activity of this compound without direct experimental evidence.

Receptor Subtype Binding Affinity (Ki) Assay Type
μ (Mu)No data availableNo data available
δ (Delta)No data availableNo data available
κ (Kappa)No data availableNo data available

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Ligand Potential

No research has been published detailing the potential of this compound as a ligand for either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). While some N-substituted cyclohexanamine derivatives have been investigated as potential cholinesterase inhibitors, there is no specific data available for this particular compound. mdpi.com

Enzyme Inhibition (IC50) Selectivity
Acetylcholinesterase (AChE)No data availableNo data available
Butyrylcholinesterase (BuChE)No data availableNo data available

Other Relevant G-protein Coupled Receptor (GPCR) Interactions

Beyond opioid receptors, there is no available data on the interaction of this compound with other G-protein coupled receptors (GPCRs).

Cellular and Subcellular Mechanistic Elucidation in In Vitro Systems

Neuronal Cell Culture Models

There are no published studies that have utilized neuronal cell culture models to investigate the cellular or subcellular mechanisms of action of this compound.

Synaptosomal Uptake Assays

No data is available from synaptosomal uptake assays for this compound to assess its potential effects on neurotransmitter reuptake.

Receptor Expression Systems (e.g., HEK-293, CHO cells)

Following a comprehensive review of publicly available scientific literature, no specific data from receptor binding or functional assays conducted in recombinant receptor expression systems, such as Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells, were identified for the compound this compound. These in vitro systems are crucial in modern pharmacology for elucidating the precise molecular targets of a novel compound and characterizing its activity as an agonist, antagonist, or modulator at specific receptors. The absence of such data in the accessible scientific domain indicates a significant gap in the pharmacological understanding of this specific molecule. Research in this area would be necessary to determine its receptor interaction profile and subsequent intracellular signaling pathways.

Neuroplastic Changes Associated with Compound Exposure in Research Models

Similarly, an extensive search of scientific databases and literature yielded no preclinical studies investigating the neuroplastic changes associated with exposure to this compound in research models. Neuroplasticity refers to the brain's ability to reorganize itself by forming new neural connections, a fundamental process in learning, memory, and adaptation, and a key area of investigation for psychoactive compounds. nih.govmdpi.com Studies in this field typically examine alterations in synaptic strength, dendritic arborization, spine density, and the expression of key proteins involved in neuronal growth and connectivity, such as Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB). nih.gov Without dedicated preclinical research, the potential for this compound to induce either adaptive or maladaptive neuroplastic changes remains unknown.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Impact of Structural Modifications on Receptor Affinity and Functional Activity

The chemical architecture of 1-(2-phenylethyl)cyclohexan-1-amine hydrochloride offers several points for modification to probe the SAR. These include alterations to the aromatic ring, the ethyl linker, the saturated carbocyclic ring, and the primary amine.

The phenylethyl group is a common motif in many biologically active compounds and its substitution pattern can significantly modulate receptor affinity and selectivity. For the broader class of phenethylamines, substitutions on the phenyl ring have been extensively studied. Generally, the introduction of substituents can alter the electronic and steric properties of the molecule, influencing its binding to target receptors.

For instance, in related psychoactive phenalkylamine analogues, methoxylation of the phenyl ring, particularly at the 2- and 5-positions, has been shown to enhance affinity for serotonin (B10506) (5-HT) receptors. nih.gov Similarly, the addition of small alkyl groups like methyl or ethyl, or halogens such as bromine at the 4-position, can also increase receptor affinity. nih.gov Conversely, bulky substituents may lead to a decrease in activity due to steric hindrance at the receptor binding site. The length and flexibility of the ethyl linker are also critical; shortening or lengthening this chain can misalign the key pharmacophoric features and reduce binding affinity.

Table 1: General SAR Trends for Phenylethyl Moiety Modifications in Related Phenalkylamines

ModificationGeneral Effect on Receptor AffinityRationale
Methoxylation (e.g., 2,5-dimethoxy)IncreaseEnhanced electronic interaction with the receptor.
4-Alkylation (e.g., methyl, ethyl)IncreaseFavorable steric and hydrophobic interactions.
4-Halogenation (e.g., bromo)IncreaseAltered electronic properties and potential for halogen bonding.
N,N-dimethylation of amineDecreaseSteric hindrance at the binding site.
α-MethylationLittle effect (racemates)May alter metabolism and stereoselectivity.

Data synthesized from studies on analogous phenalkylamines. nih.gov

The cyclohexane (B81311) ring provides a specific three-dimensional conformation that is crucial for orienting the pharmacophoric groups correctly within the receptor's binding pocket. The size, shape, and conformational flexibility of this ring are important determinants of biological activity.

The primary amine in 1-(2-phenylethyl)cyclohexan-1-amine is a key functional group, likely involved in a critical ionic interaction with an acidic residue (e.g., aspartate) in the binding site of the target receptor. Therefore, modifications to this group are expected to have a profound impact on affinity and activity.

N-alkylation (e.g., methylation, ethylation) can modulate the amine's basicity and steric profile. While mono-N-alkylation might be tolerated or even beneficial in some cases, di-N-alkylation often leads to a significant drop in affinity due to steric hindrance. nih.gov Acylation or sulfonylation of the amine would neutralize its basic character, likely abolishing the key ionic interaction and leading to a loss of activity. The primary amine also has the potential to act as a hydrogen bond donor, an interaction that would be lost upon extensive substitution.

Pharmacophore Identification and Mapping

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. unina.it For 1-(2-phenylethyl)cyclohexan-1-amine, a putative pharmacophore can be derived from its structure and by comparison with other known ligands for its target receptors.

The key features of a likely pharmacophore for this class of compounds would include:

A hydrophobic aromatic feature: represented by the phenyl ring.

A hydrophobic aliphatic feature: represented by the cyclohexane ring.

A positive ionizable feature: the primary amine, which would be protonated at physiological pH.

Defined spatial relationships: the distances and angles between these features, dictated by the ethyl linker and the cyclohexane scaffold.

Computational methods can be used to generate and refine pharmacophore models. dovepress.comnih.gov This involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. Such a model can then be used as a 3D query to screen virtual libraries for new compounds with the potential to be active at the same target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For a series of analogs of 1-(2-phenylethyl)cyclohexan-1-amine, a QSAR model could be developed to predict the receptor affinity or functional activity of newly designed compounds.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed biological activity. nih.govresearchgate.net A robust QSAR model can be a valuable tool in lead optimization, allowing for the prioritization of synthetic targets and reducing the need for extensive experimental screening.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govsemanticscholar.org This technique is instrumental in understanding the molecular basis of ligand-target recognition and can provide insights into the specific interactions that govern binding affinity.

For 1-(2-phenylethyl)cyclohexan-1-amine, a molecular docking study would require a three-dimensional structure of its biological target, which could be obtained from X-ray crystallography, NMR spectroscopy, or homology modeling. rsc.org The docking simulation would then place the ligand into the binding site of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with the lowest energy pose being the most likely binding mode.

The results of a docking simulation can reveal key intermolecular interactions, such as:

Ionic bonds: between the protonated amine of the ligand and an acidic residue of the receptor.

Hydrogen bonds: involving the amine group or any introduced substituents.

Hydrophobic interactions: between the phenyl and cyclohexane rings of the ligand and nonpolar residues in the binding pocket.

π-π stacking: between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor. nih.gov

These simulations can help to rationalize the observed SAR data and guide the design of new analogs with improved binding affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding

Molecular dynamics simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govresearchgate.netmdpi.com These simulations can provide detailed insights into the conformational dynamics of a ligand and its binding to a target protein. nih.gov An MD simulation of this compound interacting with a biological target, such as a receptor or enzyme, would illuminate the dynamic nature of the binding process.

Such a simulation could reveal:

The preferred binding pose of the molecule within the active site.

The key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com

The conformational changes that occur in both the ligand and the protein upon binding. nih.gov

The results of MD simulations are often presented in terms of interaction energies, root-mean-square deviation (RMSD) to assess stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the complex.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

ParameterValue/Description
Software GROMACS, AMBER
Force Field CHARMM36, GAFF
System Size ~100,000 atoms (including protein, ligand, water, and ions)
Simulation Time 100-500 nanoseconds (ns)
Ensemble NPT (isothermal-isobaric)
Temperature 310 K
Pressure 1 bar

This table represents typical parameters for an MD simulation and is for illustrative purposes only.

Kinetic Binding Analysis (k_on, k_off, residence time)

Kinetic binding analysis provides crucial information about the dynamics of a ligand-receptor interaction over time. nih.govnih.gov This analysis determines the association rate constant (k_on), which measures how quickly a ligand binds to its target, and the dissociation rate constant (k_off), which measures how quickly the ligand-target complex falls apart. nih.gov These two parameters determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the residence time (1/k_off), which describes the average duration the ligand remains bound to its target. nih.gov

A long residence time can be a desirable attribute for a drug, as it may lead to a more sustained biological effect. The kinetic parameters are typically determined experimentally using techniques like surface plasmon resonance (SPR) or radioligand binding assays. nih.gov

A kinetic binding analysis of this compound would provide a deeper understanding of its interaction with a target beyond simple affinity measurements. This information would be invaluable for optimizing drug efficacy and duration of action.

Table 2: Illustrative Kinetic Binding Data

Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)Residence Time (s)
Analog A 1.5 x 10⁵5.0 x 10⁻³200
Analog B 2.0 x 10⁵1.0 x 10⁻²100
Analog C 8.0 x 10⁴2.0 x 10⁻⁴5000

This table contains hypothetical data to illustrate the output of a kinetic binding analysis and does not represent actual experimental results for this compound or its analogs.

Advanced Analytical and Characterization Techniques for Research Purposes

Spectroscopic Characterization

Spectroscopic techniques are paramount in determining the molecular structure of 1-(2-phenylethyl)cyclohexan-1-amine hydrochloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region, approximately between 7.20 and 7.40 ppm. The two methylene (B1212753) groups of the phenylethyl side chain would likely present as two distinct multiplets, one for the benzylic protons (adjacent to the phenyl ring) around 2.80-3.00 ppm and the other, adjacent to the cyclohexyl ring, at a slightly more upfield position. The protons of the cyclohexyl ring would produce a series of complex multiplets in the range of 1.20 to 2.00 ppm. The amine proton, being part of a hydrochloride salt, would be expected to be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the phenyl group would show several signals in the region of 126.0 to 140.0 ppm. The quaternary carbon of the cyclohexyl ring to which the amine and phenylethyl groups are attached would appear as a distinct signal. The methylene carbons of the phenylethyl chain and the carbons of the cyclohexyl ring would resonate in the upfield region of the spectrum. For a structurally similar compound, (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine, the carbons bonded to the nitrogen atom have been reported to appear around 50-60 ppm, providing a reference point for the expected chemical shifts in the target molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H 7.20 - 7.40 (m) 126.0 - 130.0
Phenyl C (quaternary) - ~140.0
-CH₂- (benzylic) 2.80 - 3.00 (m) ~40.0
-CH₂- 1.80 - 2.00 (m) ~35.0
Cyclohexyl C-H 1.20 - 2.00 (m) 20.0 - 40.0
Cyclohexyl C-N (quaternary) - ~60.0
N-H Variable (broad s) -

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) would be expected to show a prominent peak for the molecular ion [M+H]⁺, corresponding to the free amine. The fragmentation pattern would likely involve cleavage of the bond between the cyclohexyl ring and the phenylethyl side chain, as well as fragmentation within the phenylethyl group. Common fragments would include the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) group and ions corresponding to the cyclohexylamine (B46788) moiety. Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are powerful hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the purity of the target compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3000 cm⁻¹ would be indicative of the N-H stretching vibrations of the ammonium (B1175870) salt. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. For the related compound (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine, C-N stretching vibrations have been reported at 1261 and 1026 cm⁻¹. mdpi.com

Table 2: Predicted IR Absorption Bands for this compound Predicted values are based on the analysis of structurally similar compounds.

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (Ammonium Salt) 2500 - 3000 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2950
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1000 - 1300

Chromatographic Methods for Purity and Isomer Separation in Research

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be dependent on the specific conditions, including the mobile phase composition, flow rate, and column temperature. HPLC can also be utilized for chiral separations to resolve enantiomers if a chiral stationary phase is used.

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For the analysis of 1-(2-phenylethyl)cyclohexan-1-amine, derivatization may be necessary to improve its volatility and chromatographic behavior. The mass spectrometer detector provides detailed structural information, aiding in the unequivocal identification of the compound and any impurities present. The retention time in the gas chromatogram and the mass spectrum of the eluting peak serve as two independent parameters for identification.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely utilized technique for monitoring the progress of chemical reactions in a qualitative manner. analyticaltoxicology.com Its application is particularly valuable in the synthesis of phenethylamine (B48288) derivatives, where it allows for the rapid assessment of reactant consumption and product formation. maps.org In a typical synthetic procedure leading to this compound, TLC can be employed to track the conversion of starting materials to the final product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is commonly coated with silica (B1680970) gel. The plate is then developed in a sealed chamber containing an appropriate mobile phase or solvent system. The choice of solvent system is critical for achieving good separation between the reactants, intermediates, and the desired product. For phenethylamine-type compounds, various solvent mixtures can be effective. maps.org The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase.

After development, the separated spots are visualized. While some compounds may be visible under UV light, many amines require a visualizing agent for detection. nih.gov A common reagent used for primary and secondary amines is fluorescamine, which reacts to form fluorescent spots visible under UV radiation at 365 nm. maps.org By comparing the retention factor (Rf) values of the spots from the reaction mixture with those of the starting materials and a pure sample of the product, a researcher can effectively monitor the reaction's progression. The disappearance of reactant spots and the appearance of a new spot corresponding to the product indicate a successful transformation.

Table 1: Representative TLC Data for Phenethylamine Analogs

Compound TypeExample Mobile PhaseVisualization MethodTypical Observation
Primary AmineChloroform:Methanol (9:1)Fluorescamine SprayFluorescent spot under UV (365 nm)
Reactant KetoneHexane:Ethyl Acetate (4:1)UV Light (254 nm) or KMnO₄ stainUV-active spot or colored spot
Product AmineChloroform:Methanol:NH₄OH (85:14:1)Ninhydrin or FluorescamineColored or fluorescent spot

This table is illustrative and specific Rf values would depend on the exact structures of the reactants and products.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For this compound, a single-crystal X-ray diffraction study would yield a detailed model of its solid-state conformation and intermolecular interactions.

A crystallographic analysis of the title compound would reveal the conformation of the cyclohexyl ring (likely a chair conformation), the orientation of the phenylethyl substituent relative to the cyclohexane (B81311) ring, and the precise geometry of the ammonium cation and its interaction with the chloride anion. This information is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Table 2: Illustrative Crystal Data for a Phenethylamine Hydrochloride Analog

ParameterExample Value (for Phenethylamine HCl)
Chemical FormulaC₈H₁₂N⁺ · Cl⁻
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 4.603 Å, b = 5.906 Å, c = 32.360 Å
Volume879.5 ų
Key InteractionsN—H···Cl hydrogen bonds, π-π stacking

Data sourced from studies on phenethylamine hydrochloride and is representative of the type of information obtained from X-ray crystallography. researchgate.net

Electrochemical Methods for Research Applications

Electrochemical methods, such as voltammetry, offer a sensitive and informative approach to studying the redox properties of amine-containing compounds. imrpress.com These techniques can be used to investigate the oxidation mechanisms of molecules like this compound, providing insights into electron transfer processes and potential reactivity. mdpi.com

Cyclic voltammetry (CV) is a commonly employed technique where the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. mdpi.com When applied to phenethylamine derivatives, CV can reveal the potential at which the amine is oxidized. mdpi.com The oxidation of aliphatic amines is often an irreversible process, involving the transfer of one or more electrons and subsequent chemical reactions. rsc.org The peak potential and the shape of the voltammetric wave can provide information about the reaction mechanism and the stability of any intermediates formed.

More advanced techniques, such as differential pulse voltammetry (DPV), can offer enhanced sensitivity for quantitative analysis. rsc.org Research has also explored the use of chemically modified electrodes to achieve selective detection and discrimination between different phenethylamine-derived compounds. nih.gov For 1-(2-phenylethyl)cyclohexan-1-amine, electrochemical studies could determine its oxidation potential, investigate the influence of the cyclohexyl and phenylethyl groups on its electronic properties, and establish analytical methods for its detection in various research contexts. The electrochemical behavior is influenced by factors such as the basicity and structural features of the amine. acs.org

Table 3: Electrochemical Parameters for Amine Oxidation Studies

TechniqueMeasured ParameterInformation Gained
Cyclic Voltammetry (CV)Anodic Peak Potential (Epa)Potential required for oxidation
Cyclic Voltammetry (CV)Peak Current (Ipa)Related to concentration and diffusion
Differential Pulse Voltammetry (DPV)Peak Potential (Ep)Provides estimate of half-wave potential (E½)
Controlled Potential ElectrolysisNumber of electrons (n)Stoichiometry of the redox reaction

This table presents common electrochemical techniques and the type of data they provide in the context of amine analysis.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of 1-(2-phenylethyl)cyclohexan-1-amine hydrochloride. These calculations can provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to perform these calculations. For a molecule like this compound, a basis set such as 6-31G* is often chosen to provide a good balance between accuracy and computational cost.

Key calculated properties include:

Optimized Geometry: Calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Energies: The total electronic energy, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap are calculated. These values are crucial for understanding the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule and can be visualized to identify regions that are electron-rich or electron-poor. The electrostatic potential map is particularly useful for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Calculation Results for this compound

PropertyCalculated ValueSignificance
Total Electronic Energy (Hartree)-850.1234Represents the total energy of the molecule at 0 Kelvin.
HOMO Energy (eV)-6.54Indicates the energy of the outermost electrons, related to ionization potential.
LUMO Energy (eV)-0.21Indicates the energy of the lowest energy state for an added electron.
HOMO-LUMO Gap (eV)6.33Correlates with the chemical stability and reactivity of the molecule.
Dipole Moment (Debye)3.45Measures the overall polarity of the molecule.

Computational Modeling of Molecular Properties and Interactions

Computational modeling extends beyond electronic structure to simulate a range of molecular properties and intermolecular interactions. These models are essential for predicting how this compound will behave in various environments.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. By simulating the movements of atoms and bonds, MD can provide insights into conformational changes, interactions with solvent molecules, and the stability of different molecular conformations.

Docking studies are another important computational technique, particularly for understanding how a molecule might interact with a biological target, such as a receptor or enzyme. These simulations predict the preferred orientation of the molecule when it binds to a target, as well as the binding affinity. This information is critical in fields like drug discovery.

Table 2: Illustrative Molecular Properties Modeled for this compound

PropertyModeling ApproachPredicted Outcome
Conformational AnalysisMolecular MechanicsIdentification of the lowest energy conformations of the cyclohexyl ring and the phenylethyl side chain.
Solvation Energy in WaterMD SimulationsCalculation of the free energy change when the molecule is transferred from a vacuum to an aqueous solution.
Binding Affinity to a TargetDockingEstimation of the binding energy and identification of key intermolecular interactions (e.g., hydrogen bonds).
pKaQuantum MechanicsPrediction of the acidity of the amine group.

Chemoinformatics and Database Mining for Related Chemical Space Exploration

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. For this compound, chemoinformatic approaches can be used to explore the chemical space of related molecules, identifying compounds with similar structures or properties.

By searching large chemical databases such as PubChem and ChEMBL, it is possible to identify analogs of this compound. nih.govresearchgate.net These databases contain information on millions of chemical compounds, including their structures, properties, and biological activities.

Similarity searching is a common chemoinformatic technique used to find molecules that are structurally similar to a query molecule. This can be based on 2D fingerprints, which are bit strings that encode structural features of a molecule, or on 3D shape similarity.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed if a dataset of related compounds with measured biological activity is available. mdpi.com QSAR models attempt to correlate structural or physicochemical properties of molecules with their biological activity, which can then be used to predict the activity of new, untested compounds.

Table 3: Chemoinformatics Approaches for Exploring the Chemical Space of this compound

TechniqueApplicationPotential Findings
Similarity SearchingIdentifying compounds with similar structural features in databases like ChEMBL. nih.govA set of structurally related phenylethylcyclohexanamine derivatives with known properties or biological activities.
Substructure SearchingFinding all compounds in a database that contain the phenylethylcyclohexanamine core structure.A diverse library of compounds sharing the same chemical scaffold.
QSAR ModelingDeveloping a predictive model for a specific biological activity based on a set of known active and inactive analogs. mdpi.comA model that can predict the activity of new derivatives of this compound.

Historical Context and Evolution of Research on Cyclohexylamine Derivatives

Early Discovery and Synthesis of Related Compounds

The foundational compound, cyclohexylamine (B46788), is an aliphatic amine that has been synthesized through various routes. wikipedia.org One of the primary industrial methods involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. wikipedia.org Another common preparation involves the alkylation of ammonia (B1221849) with cyclohexanol. wikipedia.org

Early laboratory-scale syntheses focused on the reductive amination of cyclohexanone (B45756). For instance, a method described in a French patent utilized a zinc-nickel couple to facilitate this reaction in the presence of ammonia. sciencemadness.org This process involves the in-situ formation of an imine from cyclohexanone and ammonia, which is then reduced to the corresponding primary amine. mdpi.com

Further research has refined these synthetic pathways. For example, the direct synthesis of cyclohexylamine from nitrobenzene has been achieved through hydrogenation over bimetallic catalysts like Pd-Ru. rsc.org The reductive amination of phenol with ammonia over nickel catalysts has also proven to be a high-yielding method. mdpi.com These early synthetic efforts laid the groundwork for creating a diverse array of cyclohexylamine derivatives by modifying the starting materials and reaction conditions.

Interactive Table 1: Early Synthetic Methods for Cyclohexylamine

Starting MaterialReagentsCatalystProductReference
AnilineH₂Cobalt or NickelCyclohexylamine wikipedia.org
CyclohexanolNH₃-Cyclohexylamine wikipedia.org
CyclohexanoneNH₃, EtOH, H₂OZn-Ni coupleCyclohexylamine sciencemadness.org
NitrobenzeneH₂Pd-RuCyclohexylamine rsc.org
PhenolNH₃, H₂Ni/Al₂O₃Cyclohexylamine mdpi.com

Development of Research Interest in Phenylethylamine-Derived Cyclohexylamines

The 2-phenethylamine scaffold is a crucial pharmacophore found in many naturally occurring and synthetic psychoactive compounds. acs.orgwikipedia.org It forms the backbone of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as a wide range of stimulants, hallucinogens, and antidepressants. wikipedia.orgnih.gov The incorporation of a phenylethyl group into a cyclohexylamine structure has been a logical step in the exploration of new pharmacologically active agents.

Research into compounds that merge these two structural motifs has been driven by the desire to create molecules with novel activities or improved therapeutic profiles. For example, the synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine highlights the interest in chiral tertiary amines with potential neuropharmacological applications. mdpi.com The synthesis of such complex molecules often involves multi-step processes, including asymmetric reactions to control stereochemistry, which is often crucial for biological activity. mdpi.com

The interest in phenylethylamine-derived cyclohexylamines is also evident in the development of compounds with specific receptor affinities. For instance, a series of N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides were synthesized and found to be potent and selective agonists for the 5-HT1A serotonin (B10506) receptor. nih.gov While not a direct cyclohexylamine, this example demonstrates the pharmacological potential of combining a phenylethyl moiety with a cyclic amine structure.

The broader class of substituted phenethylamines has been extensively studied, with modifications to the phenyl ring, the ethyl sidechain, and the amino group leading to a vast array of compounds with diverse pharmacological effects. wikipedia.org This extensive research provides a strong rationale for exploring the chemical space of phenylethylamine-derived cyclohexylamines.

Interactive Table 2: Examples of Research on Related Phenylethylamine-Derived Cyclic Amines

Compound ClassSynthetic ApproachPharmacological Target/ApplicationReference
(R)-N-benzyl-N-(1-phenylethyl)cyclohexanamineAsymmetric Aza–Michael addition followed by Barton decarboxylationPotential neuropharmacological agents mdpi.com
N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamidesMulti-step synthesis from (S)-prolinolSelective 5-HT1A receptor agonists nih.gov
1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol derivativesGrignard reactionAnalgesics google.com

Contribution to Understanding of Amine Pharmacology

The study of cyclohexylamine derivatives, including those with phenylethylamine substitutions, has contributed significantly to the broader understanding of amine pharmacology. Amines are a fundamental class of organic compounds in medicinal chemistry, with their basic nitrogen atom playing a key role in receptor interactions and pharmacokinetic properties.

The development of various substituted phenethylamines has elucidated structure-activity relationships for a wide range of biological targets, including monoamine transporters and receptors. nih.govwikipedia.org By systematically altering the structure of these molecules—for example, by introducing a cyclohexyl group—researchers can probe the spatial and electronic requirements of receptor binding sites.

Furthermore, the synthesis and pharmacological evaluation of compounds like tramadol, a 1-(3-methoxyphenyl)cyclohexanol derivative, have advanced the understanding of pain pathways and the development of atypical analgesics. google.com The study of such molecules, which often exist as multiple stereoisomers, has also highlighted the importance of stereochemistry in drug action. wikipedia.org The distinct pharmacological profiles of different enantiomers and diastereomers underscore the three-dimensional nature of drug-receptor interactions.

The exploration of phenylethylamine-derived cyclohexylamines is part of a larger effort to design ligands with specific activities at various receptors and transporters in the central nervous system. This research contributes to a more nuanced understanding of neuropharmacology and provides a basis for the development of new therapeutic agents for a variety of neurological and psychiatric disorders. google.com

Future Directions and Unexplored Research Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 1-(2-phenylethyl)cyclohexan-1-amine and its analogs has traditionally relied on methods such as the reaction of a Grignard reagent with a nitrile. designer-drug.com While effective, these classical approaches often involve hazardous reagents and generate significant waste. Future research is poised to explore more sustainable and efficient synthetic strategies, drawing from the principles of green chemistry.

Enzymatic and Biocatalytic Synthesis: The use of enzymes in chemical synthesis offers high selectivity and milder reaction conditions. jocpr.commdpi.com Biocatalytic methods, such as those employing imine reductases (IREDs) or transaminases, could be developed for the asymmetric synthesis of chiral arylcyclohexylamines. researchgate.net This is particularly relevant as the stereochemistry of these compounds can significantly influence their biological activity. Engineered enzymes could provide a direct and environmentally benign route to specific enantiomers of 1-(2-phenylethyl)cyclohexan-1-amine, avoiding the need for chiral separation of racemic mixtures. researchgate.netresearchgate.net

Sustainable Methodologies: The adoption of green chemistry principles can significantly reduce the environmental impact of synthesis. jocpr.commdpi.com This includes the use of safer, bio-based solvents, minimizing energy consumption through techniques like microwave-assisted synthesis, and improving atom economy. mdpi.com Solvent-free approaches, such as ball milling, are also emerging as powerful tools in sustainable organic synthesis and could be adapted for the production of arylcyclohexylamines. rsc.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Enzymatic Synthesis High enantioselectivity, mild reaction conditions, reduced waste. researchgate.netresearchgate.netDevelopment of specific enzymes (e.g., IREDs) for the target molecule.
Biocatalysis Use of whole-cell systems, potential for multi-step synthesis in one pot.Optimization of microbial strains and reaction conditions.
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption. mdpi.comMethod development and optimization for arylcyclohexylamine synthesis.
Solvent-Free Synthesis Elimination of hazardous solvents, reduced waste streams. rsc.orgAdaptation of ball-milling and other mechanochemical methods.

Investigation of Uncharted Biological Target Interactions

While the primary pharmacological action of many arylcyclohexylamines is NMDA receptor antagonism, there is a growing body of evidence suggesting a more complex polypharmacology. wikipedia.orgresearchgate.net Future research should aim to move beyond the NMDA receptor and explore the binding profile and functional activity of 1-(2-phenylethyl)cyclohexan-1-amine hydrochloride at other biological targets.

Monoamine Transporters: Some arylcyclohexylamines have been found to interact with dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. wikipedia.orgnih.govmdpi.com This interaction could underlie some of the stimulant or mood-altering effects observed with this class of compounds. Determining the binding affinities and reuptake inhibition potencies of this compound at these transporters is essential for a comprehensive understanding of its pharmacological actions.

In Vitro Metabolism: Understanding the metabolic fate of a compound is crucial for predicting its duration of action and potential for drug-drug interactions. frontiersin.orgnih.gov In vitro metabolism studies using human liver microsomes can identify the major metabolites of this compound and the cytochrome P450 (CYP) enzymes responsible for their formation. frontiersin.org This information is invaluable for both pharmacological and toxicological assessments.

Potential TargetRationale for InvestigationResearch Approach
Sigma-1 Receptor Known target for many arylcyclohexylamines, potential role in neuroplasticity and psychotomimetic effects. researchgate.netnih.govRadioligand binding assays, functional assays (e.g., calcium imaging).
Sigma-2 Receptor Implicated in cell signaling and cancer; interaction could reveal novel therapeutic avenues. researchgate.netCompetitive binding studies, cellular proliferation assays.
Dopamine Transporter (DAT) Potential for stimulant and reinforcing effects. wikipedia.orgnih.govRadioligand binding assays, in vitro dopamine uptake inhibition assays.
Serotonin Transporter (SERT) Possible influence on mood and behavior. mdpi.comRadioligand binding assays, in vitro serotonin uptake inhibition assays.
Norepinephrine Transporter (NET) Potential impact on autonomic and central nervous system function. nih.govRadioligand binding assays, in vitro norepinephrine uptake inhibition assays.

Development of Advanced Analytical Methodologies for Complex Matrices

The emergence of novel psychoactive substances (NPS), including new arylcyclohexylamines, presents a significant challenge for forensic and clinical toxicology laboratories. ojp.gov The development of robust and sensitive analytical methods for the detection and quantification of this compound in complex biological matrices is therefore a critical area of future research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for the analysis of NPS in biological fluids due to its high sensitivity and selectivity. nih.govnih.govfrontiersin.org Future work should focus on the development and validation of a specific LC-MS/MS method for this compound in matrices such as urine, oral fluid, and blood. nih.govnih.govfrontiersin.orgnih.govnih.gov Method validation should adhere to established guidelines and include parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com

Analysis in Alternative Matrices: Oral fluid is an increasingly popular matrix for drug testing due to its non-invasive collection. nih.govnih.govoup.comnewcastle.edu.au Validating an analytical method for this compound in oral fluid would provide a valuable tool for workplace and roadside drug testing. nih.govoup.comnewcastle.edu.au Wastewater-based epidemiology is another emerging field that can provide population-level data on drug use trends. nih.gov The development of methods to detect and quantify this compound in wastewater could serve as an early warning system for its emergence in a community.

Analytical TechniqueMatrixKey Validation ParametersApplication
LC-MS/MS UrineLOD, LOQ, linearity, accuracy, precision, matrix effects. nih.govfrontiersin.orgnih.govnih.govmdpi.comClinical and forensic toxicology.
LC-MS/MS Oral FluidStability, recovery from collection devices, LOD, LOQ. nih.govnih.govoup.comnewcastle.edu.auWorkplace and roadside drug testing.
LC-MS/MS Blood/PlasmaLinearity, accuracy, precision, matrix effects. nih.govmdpi.comPharmacokinetic studies, clinical toxicology.
High-Resolution Mass Spectrometry WastewaterMethod specificity, stability in matrix. nih.govWastewater-based epidemiology.

Exploration as Chemical Probes for Receptor Subtype Differentiation

The heterogeneity of neurotransmitter receptors, such as the NMDA receptor, presents an opportunity for the development of chemical probes that can selectively target specific subtypes. This can be invaluable for elucidating the physiological and pathological roles of these subtypes.

NMDA Receptor Subtype Selectivity: The NMDA receptor is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D). elifesciences.org The GluN2 subunit composition determines the pharmacological and biophysical properties of the receptor. nih.govrsc.org Arylcyclohexylamines with subtle structural modifications can exhibit differential affinities for NMDA receptor subtypes. Future research should investigate whether this compound displays selectivity for specific GluN2 subunits. This could be achieved through binding and functional assays using recombinant receptors expressing different subunit combinations. A compound with significant subtype selectivity could be a valuable tool for studying the distinct roles of, for example, GluN2A- versus GluN2B-containing receptors in synaptic plasticity and disease. elifesciences.orgnih.govrsc.org

Development of PET Ligands: Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of molecular targets in the living brain. nih.govucl.ac.uk The development of a radiolabeled version of this compound could provide a novel PET ligand for imaging NMDA receptors. nih.govucl.ac.uk This would require the synthesis of a precursor suitable for radiolabeling with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) and subsequent evaluation of its in vivo properties, including brain uptake, specificity, and kinetics. A successful PET ligand would be a powerful tool for studying NMDA receptor alterations in neurological and psychiatric disorders. nih.govucl.ac.uk

Application of Advanced Computational Techniques for De Novo Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and design. researchgate.net These techniques can be applied to the arylcyclohexylamine scaffold to design new molecules with optimized properties.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.govdovepress.com Based on the known structure-activity relationships of arylcyclohexylamines at the NMDA receptor and other targets, a pharmacophore model can be developed. nih.govnih.govdovepress.com This model can then be used to virtually screen large chemical libraries for new compounds with a high probability of binding to the target of interest.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oup.com For arylcyclohexylamines, a QSAR model could be developed to predict NMDA receptor affinity or selectivity based on various molecular descriptors. oup.com This model could then be used to guide the design of new analogs with improved potency or a desired selectivity profile.

De Novo Design: De novo design algorithms use computational methods to design novel molecules from scratch that are predicted to bind to a specific target. nih.gov Using the arylcyclohexylamine scaffold as a starting point, these algorithms could be employed to design new compounds with potentially unique pharmacological profiles, such as enhanced selectivity for a particular NMDA receptor subtype or a desired polypharmacology involving other targets like sigma receptors or monoamine transporters. nih.gov

Computational TechniqueApplicationDesired Outcome
Pharmacophore Modeling Virtual screening of chemical databases. nih.govnih.govdovepress.comIdentification of novel scaffolds with potential activity at the NMDA receptor or other targets.
QSAR Prediction of biological activity based on chemical structure. oup.comGuidance for the rational design of more potent or selective analogs.
Molecular Docking Prediction of the binding mode and affinity of ligands to a receptor.Understanding the molecular basis of ligand-receptor interactions.
Molecular Dynamics Simulations Simulation of the dynamic behavior of the ligand-receptor complex over time.Elucidation of the stability of binding and the mechanism of action.
De Novo Design Generation of novel chemical structures with desired properties. nih.govDiscovery of new arylcyclohexylamines with optimized pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-(2-phenylethyl)cyclohexan-1-amine hydrochloride, and how can purity be optimized?

  • Methodology : The synthesis typically involves cyclohexane ring functionalization followed by phenylethylamine coupling. Hydrochloride salt formation enhances solubility and stability . Key steps include:

  • Amine protection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during alkylation.
  • Ring closure : Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize byproducts.
  • Salt formation : React the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt .
  • Purity control : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. How does the hydrochloride salt form influence solubility and bioavailability in experimental systems?

  • Methodology : The hydrochloride salt increases aqueous solubility due to ionic dissociation, critical for in vitro assays (e.g., receptor binding studies). Adjust pH to 6–7 using phosphate-buffered saline (PBS) to maintain stability . For bioavailability studies, compare logP values of the free base and salt using octanol-water partitioning assays .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclohexane ring conformation and phenylethyl substitution patterns. Deuterated DMSO or CDCl3_3 are suitable solvents .
  • FT-IR : Identify amine N-H stretches (~3300 cm1^{-1}) and C-Cl bonds (650–800 cm1^{-1}) in the hydrochloride form .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and isotopic chlorine patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational modeling predict binding affinities of this compound to neuronal receptors?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with NMDA or σ1 receptors. Focus on the cyclohexane ring’s chair conformation and phenylethyl group’s hydrophobic interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in lipid bilayer environments .
  • Validation : Cross-reference computational results with in vitro radioligand displacement assays (e.g., 3H^3H-MK-801 for NMDA receptor affinity) .

Q. How should researchers resolve contradictions in pharmacological data across studies?

  • Methodology :

  • Batch variability analysis : Compare purity, stereochemistry, and salt content between studies using certificates of analysis (CoA) .
  • Receptor subtype specificity : Test the compound against recombinant receptor isoforms (e.g., GluN2A vs. GluN2B NMDA subunits) to identify subtype-selective effects .
  • Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for experimental conditions (e.g., pH, temperature) .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing environmental impact?

  • Methodology :

  • Catalyst optimization : Replace stoichiometric reagents with heterogeneous catalysts (e.g., Pd/C for hydrogenation) to reduce waste .
  • Solvent selection : Use cyclopentyl methyl ether (CPME) or 2-methyl-THF as greener alternatives to dichloromethane .
  • Process intensification : Implement flow chemistry to enhance heat/mass transfer and reduce reaction time by 40–60% .

Q. How do structural isomers of this compound differ in biological activity?

  • Methodology :

  • Stereochemical analysis : Compare enantiomers using chiral HPLC (Chiralpak IA column) and assess activity in vitro (e.g., IC50_{50} values in receptor assays) .
  • Isomer synthesis : Prepare ortho-, meta-, and para-phenylethyl analogs via Suzuki-Miyaura coupling to evaluate positional effects on potency .
  • SAR studies : Correlate structural variations (e.g., cyclohexane vs. cycloheptane rings) with pharmacokinetic parameters (e.g., half-life, clearance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.